7-Chloro-4,6-dimethyl-1,2,3,4-tetrahydroquinoline
Description
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
7-chloro-4,6-dimethyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C11H14ClN/c1-7-3-4-13-11-6-10(12)8(2)5-9(7)11/h5-7,13H,3-4H2,1-2H3 |
InChI Key |
ROFDSQKCPSUJGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC2=C1C=C(C(=C2)Cl)C |
Origin of Product |
United States |
Preparation Methods
Ruthenium-Catalyzed Asymmetric Hydrogenation
The enantioselective synthesis of tetrahydroquinolines via one-pot biomimetic reduction represents a state-of-the-art approach. A key study demonstrated that 2-aminochalcones serve as viable substrates for cascade cyclization under high-pressure hydrogenation conditions. Using [Ru(p-cymene)I₂]₂ (4 mol%) and (R)-3d phosphoric acid (10 mol%) in mesitylene at 40°C under 500 psi H₂, the reaction achieves up to 98% yield and 86% enantiomeric excess (ee) for 6-substituted derivatives. Steric effects from the 4,6-dimethyl groups in the target compound necessitate modified catalyst loading, with optimal results observed at 6 mol% Ru complex and extended reaction times (96 h).
Mechanistic Considerations
The reaction proceeds through initial imine formation, followed by ruthenium-mediated hydride transfer to generate a chiral amine intermediate. Density functional theory (DFT) studies suggest that the 4-methyl group directs facial selectivity during the hydrogenation step, favoring cis-addition to the tetrahydroquinoline ring. Quaternization of the nitrogen with mesitylene-solvated protons enhances stereochemical control, as evidenced by X-ray crystallographic data.
Chlorination of Hydroxyprecursors
Phosphorus Trichloride-Mediated Chlorination
A patent-disclosed method for 4-chloro-6,7-dimethoxyquinoline synthesis provides a adaptable framework for chlorinating tetrahydroquinoline analogs. The protocol involves:
-
Nitration of 3,4-dimethoxyacetophenone with fuming HNO₃ at -5°C to yield 2-nitro-4,5-dimethoxyacetophenone (89% purity)
-
Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in toluene at 110°C
-
Hydrogenolytic cyclization over 5% Pd/C (50 psi H₂, ethanol)
-
Chlorination with PCl₃ in refluxing dichloroethane (82% yield)
Adapting this sequence for 7-chloro-4,6-dimethyl-tetrahydroquinoline requires substitution of methoxy groups with methyl substituents at the 4 and 6 positions. Kinetic studies indicate that electron-donating methyl groups accelerate chlorination rates by 1.7-fold compared to methoxy analogs, enabling reduced PCl₃ stoichiometry (1.2 eq vs 2.5 eq).
Annulation Reactions
[4 + 2] Inverse Electron-Demand Hetero-Diels-Alder
A 2023 study achieved tetrahydroquinoline synthesis via annulation of α-halogeno hydrazones with electron-deficient dienophiles. For 7-chloro derivatives, N-(2-(chloromethyl)phenyl)methanesulfonamide (1a) reacts with 3-vinylindole (2a) in dichloromethane (DCM) under KOH mediation (0.2 mmol), yielding 71-91% of product with >20:1 diastereomeric ratio (dr).
Optimization Parameters
-
Base Effect : Inorganic bases (KOH, NaOH) outperform organic bases (DBU, TEA) due to enhanced dehydrohalogenation kinetics
-
Solvent Impact : Dichloromethane provides optimal polarity for stabilizing aza-ortho-quinone methide intermediates
-
Temperature : Reactions proceed at ambient temperature (25°C) without requiring cryogenic conditions
Domino Reaction Sequences
Reductive Amination-Cyclization Cascades
Domino protocols combining reductive amination and intramolecular cyclization enable single-flask synthesis. A representative example uses 2-aminobenzyl alcohols and α,β-unsaturated ketones in the presence of H₂ (1 atm) and Raney Ni. For 4,6-dimethyl substitution, pre-methylation of the benzyl alcohol precursor with MeI/K₂CO₃ in DMF (12 h, 80°C) precedes the domino sequence, achieving 78% overall yield.
Stereochemical Outcomes
-
Cis-Selectivity : Methyl groups at C4 and C6 enforce chair-like transition states, favoring cis-ring junction products (dr 9:1)
-
Electronic Effects : Electron-withdrawing chloro substituents at C7 accelerate cyclization rates by 2.3-fold via Thorpe-Ingold effect
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Nucleophilic Substitution at C7
The chlorine atom at position 7 is highly reactive in nucleophilic aromatic substitution (SNAr) due to electron withdrawal by the quinoline ring. Key reactions include:
Mechanistic Insight : The reaction proceeds via a Meisenheimer complex intermediate, with the methyl groups at C4 and C6 exerting steric effects that influence regioselectivity .
Oxidation Reactions
The tetrahydroquinoline ring undergoes oxidation to yield fully aromatic quinoline derivatives:
-
Catalytic Oxidation :
Using MnO₂ in dichloromethane at 25°C converts the tetrahydro ring to a quinoline structure, retaining the chloro and methyl substituents (85% yield). -
Electrochemical Oxidation :
In acetonitrile with tetrabutylammonium perchlorate, the compound forms a quinoline-5,8-dione derivative, confirmed by cyclic voltammetry .
Electrophilic Aromatic Substitution
Methyl groups at C4 and C6 activate the ring toward electrophiles, with substitution occurring at C5 and C8:
Regioselectivity : Methyl groups direct electrophiles to the para and meta positions relative to themselves .
Reductive Transformations
-
Catalytic Hydrogenation :
Pd/C in methanol under H₂ (1 atm) reduces the quinoline ring to a decahydroquinoline system (90% yield). -
Selective C–Cl Bond Reduction :
Zn/HOAc selectively removes the chlorine substituent, yielding 4,6-dimethyl-1,2,3,4-tetrahydroquinoline (82% yield) .
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
-
Pyridazinoquinolone Synthesis :
Reaction with chloroacetyl chloride in DMSO at 90°C forms 5,7-dimethyl-1,4-trihydro-2H-pyridazino[3,4-b]quinolin-3-one (62% yield) . -
Triazoloquinoline Formation :
Treatment with CS₂ and KOH yields a 1,2,4-triazolo[4,3-a]quinoline derivative via intramolecular cyclization (58% yield) .
Cross-Coupling Reactions
The chloro substituent enables palladium-catalyzed couplings:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 7-Aryl-4,6-dimethyl derivatives | 50–75% | |
| Ullmann coupling | CuI, 1,10-phenanthroline, DMSO, 120°C | Biaryl derivatives | 65% |
Functionalization via Methyl Groups
The methyl groups undergo selective oxidation:
-
KMnO₄ Oxidation : Converts methyl to carboxylic acid groups at C4 and C6 under acidic conditions (45% yield) .
-
Bromination : NBS in CCl₄ with AIBN generates bromomethyl derivatives, useful for further alkylation.
Reaction Data and Comparative Analysis
Table 1 : Influence of substituents on reaction efficiency
| Substituent Position | Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|---|
| C7-Cl, C4/C6-Me | SNAr (amine) | 3.2 × 10⁻³ | 72.5 |
| C7-Cl, C4-Me | SNAr (thiol) | 2.8 × 10⁻³ | 78.3 |
| C7-H, C4/C6-Me | Electrophilic nitration | 1.1 × 10⁻⁴ | 92.7 |
Data derived from kinetic studies show that the chloro group enhances SNAr reactivity by 15–20% compared to non-halogenated analogs .
Mechanistic Considerations
-
Steric Effects : The 4,6-dimethyl groups hinder reactions at C3 and C5, favoring C7 and C8 positions .
-
Electronic Effects : The chloro group withdraws electron density, polarizing the ring and facilitating nucleophilic attack at C7 .
This comprehensive analysis underscores the compound’s utility in synthesizing bioactive derivatives and functional materials, with reactivity tailored by its unique substitution pattern.
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Research indicates that derivatives of 7-chloroquinoline exhibit significant antimicrobial properties. A study demonstrated that new derivatives synthesized from 7-chloroquinoline showed moderate to high activity against various bacterial strains and fungi. For instance, certain compounds displayed an inhibition zone ranging from 12.5 mm to 23.8 mm against tested pathogens, indicating their potential as antimicrobial agents .
2. Antimalarial Activity
The compound has been evaluated for its antimalarial properties, particularly against chloroquine-resistant strains of Plasmodium falciparum. A novel derivative demonstrated promising in vitro activity against these resistant strains, suggesting that modifications to the quinoline structure can enhance efficacy in malaria treatment . The structure-activity relationship (SAR) studies highlighted the importance of specific substitutions on the quinoline ring to improve biological activity.
3. Anticancer Properties
7-Chloro-4,6-dimethyl-1,2,3,4-tetrahydroquinoline derivatives have also been assessed for anticancer activity. Compounds derived from this scaffold were tested against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). Some derivatives exhibited selective cytotoxicity towards MCF-7 cells with IC50 values below 50 μM, indicating their potential as anticancer agents .
Synthesis Techniques
The synthesis of this compound can be achieved through several methods:
- One-Pot Synthesis : A simple and efficient one-pot synthesis method has been reported for creating novel derivatives with N-alkyl substitutions. This method involves the reaction of precursors under solvent-free conditions to yield high-purity products with yields ranging from 85% to 97% .
- Ultrasound-Assisted Synthesis : Recent advancements have introduced ultrasound irradiation as a method for synthesizing new derivatives efficiently. This technique reduces reaction times and enhances yields compared to traditional methods .
Case Studies
Case Study 1: Development of Antimalarial Agents
A study focused on synthesizing a novel derivative of 7-chloroquinoline aimed at overcoming drug resistance in malaria treatment. The compound was subjected to extensive SAR analysis and showed favorable pharmacokinetic properties in preclinical models. Its effectiveness against resistant malaria parasites positions it as a candidate for further development in antimalarial therapies .
Case Study 2: Anticancer Compound Evaluation
In a comprehensive evaluation of anticancer properties, several derivatives of this compound were screened against multiple cancer cell lines. Among these compounds, specific derivatives displayed selective toxicity towards MCF-7 cells while maintaining lower toxicity towards normal cells. This selectivity highlights the potential for developing targeted cancer therapies based on this scaffold .
Mechanism of Action
The mechanism of action of 7-Chloro-4,6-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The chlorine and methyl groups on the quinoline ring enhance its binding affinity to enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Position and Functional Group Variations
4,6-Dimethyl vs. 5,7-Dimethyl Derivatives
- 5,7-Dimethyl-1,2,3,4-tetrahydroquinoline (CAS 57414-68-3): This positional isomer lacks the chloro group but shares methyl substituents. Such differences may influence binding affinity in biological systems .
6-Methyl-1,2,3,4-tetrahydroquinoline (CAS 91-61-2) :
With a single methyl group at position 6, this compound exhibits lower steric bulk and simpler synthesis pathways. It serves as a precursor in dye manufacturing and corrosion inhibition but lacks the bioactivity enhancement conferred by the chloro substituent in the target compound .
7-Chloro-1,2,3,4-tetrahydroquinoline (CAS 90562-35-9) :
Structural Isomerism: Tetrahydroquinoline vs. Tetrahydroisoquinoline
7-Chloro-1,2,3,4-tetrahydroisoquinoline (CAS 82771-60-6) :
The isoquinoline scaffold differs in nitrogen position, leading to distinct electronic and conformational properties. This derivative’s planar biphenyl analogs (e.g., (4R)-4-(Biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline) exhibit axial substituent orientations that stabilize crystal packing via hydrogen bonding . Such structural rigidity is absent in the target compound, which adopts a half-chair conformation .
Functional Group Modifications: Chloro vs. Nitro/Trifluoromethyl
7-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS N/A) :
The nitro group’s strong electron-withdrawing nature increases reactivity in electrophilic substitution but reduces metabolic stability compared to the chloro group. This derivative is explored in neurotransmitter research due to nitro’s polar interactions .
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride :
The trifluoromethyl group enhances hydrophobicity and resistance to oxidation, making it valuable in CNS drug design. However, its larger size may hinder receptor binding compared to the compact chloro group in the target compound .
Biological Activity
Overview
7-Chloro-4,6-dimethyl-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound with significant biological activity. Its molecular formula is C11H14ClN, and it has garnered attention for its potential therapeutic applications across various fields, including antimicrobial and anticancer research.
- Molecular Weight: 195.69 g/mol
- Physical State: Light yellow liquid
- Synthesis: Commonly synthesized through chlorination of 4,6-dimethyl-1,2,3,4-tetrahydroquinoline using thionyl chloride (SOCl₂) as a chlorinating agent.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4.1 mg/mL |
| Escherichia coli | 2.4 mg/mL |
| Bacillus cereus | 1.0 mg/mL |
| Klebsiella pneumoniae | 1.0 mg/mL |
| Candida albicans | >100 mg/mL |
These results suggest that the compound is particularly potent against gram-positive bacteria while showing moderate activity against some gram-negative bacteria and fungi .
Anticancer Activity
The compound has also been evaluated for its anticancer properties . A study focusing on structure-activity relationships (SAR) revealed that derivatives of tetrahydroquinoline exhibit varying degrees of growth inhibition in breast cancer cell lines such as MCF7 and MDA-MB231. Notably:
- Compounds with a 7-chloro substitution demonstrated enhanced activity compared to their non-chlorinated counterparts.
- The presence of electron-withdrawing groups in the phenyl ring system was found to be favorable for anticancer activity .
The exact mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. This interaction can lead to modulation of various signaling pathways that are crucial for microbial survival and cancer cell proliferation .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against a panel of bacteria using the agar disc diffusion method. The results indicated a significant zone of inhibition for Staphylococcus aureus and Escherichia coli at concentrations as low as 2.4 mg/mL .
Case Study 2: Anticancer Potential
A recent study evaluated the cytotoxic effects of various tetrahydroquinoline derivatives on breast cancer cell lines. The findings showed that compounds with a chlorine atom at the seventh position had IC50 values significantly lower than those without it. For instance, one derivative exhibited an IC50 value of 5 µM against MCF7 cells compared to 15 µM for its non-chlorinated analog .
Q & A
Q. What are the common synthetic strategies for 7-Chloro-4,6-dimethyl-1,2,3,4-tetrahydroquinoline, and how do substituent positions influence methodology selection?
- Methodological Answer : The synthesis of tetrahydroquinoline derivatives often begins with aromatic amines or substituted anilines. Key strategies include:
- Conrad-Limpach synthesis : Reacting substituted anilines (e.g., m-chloroaniline) with ethyl ethoxymethylenemalonate under reflux conditions to form intermediates, followed by cyclization .
- Intramolecular cyclization : Electrophilic attack of aliphatic side chains (e.g., 3-chloro-2-hydroxypropyl groups) on aromatic rings, as demonstrated in bifunctional tetrahydroquinoline synthesis. This requires careful control of reaction temperature (typically 80–120°C) and acid catalysis .
Substituent positions (e.g., chloro at C7, methyl at C4/C6) dictate the choice of starting materials and cyclization conditions. Steric hindrance from methyl groups may necessitate longer reaction times or higher temperatures .
Q. How is this compound characterized, and what analytical techniques validate its purity?
- Methodological Answer : Structural validation employs:
- NMR spectroscopy : NMR identifies proton environments (e.g., methyl groups at δ ~1.2–1.5 ppm, aromatic protons at δ ~6.5–7.5 ppm). NMR confirms quaternary carbons and substituent effects .
- Mass spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (e.g., [M+H] for CHClN: calc. 194.0735) and fragmentation patterns .
- Elemental analysis : Confirms C, H, N, and Cl percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can stereochemical conformation and intermolecular interactions be resolved for this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for stereochemical analysis. For example:
- Half-chair conformation : Observed in tetrahydroquinoline rings, with substituents (e.g., biphenyl groups) adopting axial positions to minimize steric strain .
- Hydrogen bonding : N–H···Cl interactions (bond length ~3.2 Å) stabilize crystal packing, forming chains along specific crystallographic axes. Refinement parameters (R factor < 0.05) ensure accuracy .
- Dihedral angles : Coplanarity of aromatic substituents (e.g., biphenyl dihedral angles < 3°) impacts π-π stacking and solubility .
Q. What strategies address regioselectivity challenges in electrophilic substitution reactions of tetrahydroquinoline derivatives?
- Methodological Answer : Regioselectivity is controlled by:
- Directing groups : Electron-donating methyl groups at C4/C6 activate the para and ortho positions for electrophilic substitution. Chloro at C7 deactivates the ring, directing reactions to less hindered sites .
- Catalytic systems : Brønsted acid catalysts (e.g., chiral phosphoric acids) enable enantioselective functionalization, such as transfer hydrogenation, with >90% enantiomeric excess (ee) .
- Computational modeling : Density Functional Theory (DFT) predicts reactive sites by analyzing frontier molecular orbitals (FMOs) and charge distribution .
Q. How do structural modifications at C4 and C6 influence the biological activity of tetrahydroquinoline derivatives?
- Methodological Answer :
- C4 methyl groups : Enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted agents. Methylation also reduces metabolic oxidation at C4 .
- C6 substituents : Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity, enhancing binding to biological targets (e.g., enzyme active sites). Fluorine at C6 improves metabolic stability in fluoroquinolone antibiotics .
- Structure-activity relationship (SAR) studies : Comparative assays (e.g., IC values) against unmodified analogs quantify potency changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
